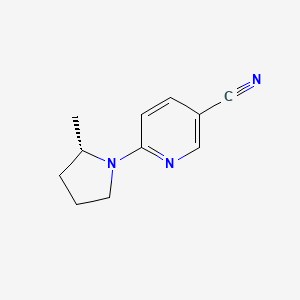
(S)-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile is a chiral compound with a pyrrolidine ring attached to a nicotinonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with (S)-2-methylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2-Methylpyrrolidin-1-yl)pyridine
- 6-(2-Methylpyrrolidin-1-yl)quinoline
- 6-(2-Methylpyrrolidin-1-yl)isoquinoline
Uniqueness
(S)-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile is unique due to its specific chiral configuration and the presence of a nitrile group, which can impart distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
6-[(2S)-2-methylpyrrolidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-9-3-2-6-14(9)11-5-4-10(7-12)8-13-11/h4-5,8-9H,2-3,6H2,1H3/t9-/m0/s1 |
Clave InChI |
NBWLTHCQZHVAJZ-VIFPVBQESA-N |
SMILES isomérico |
C[C@H]1CCCN1C2=NC=C(C=C2)C#N |
SMILES canónico |
CC1CCCN1C2=NC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


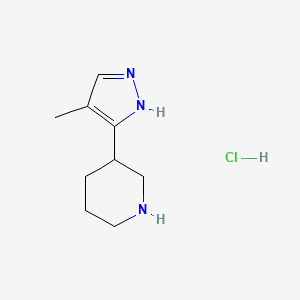
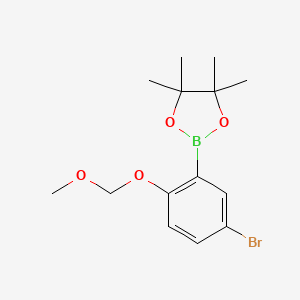
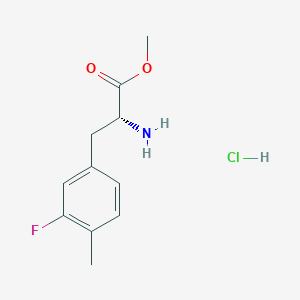
![(((3AR,5R,6S,6AR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethynyl)triethylsilane](/img/structure/B14026219.png)
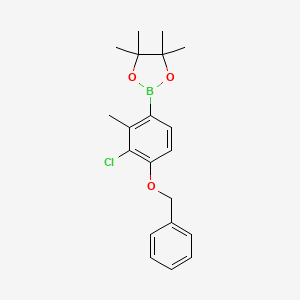



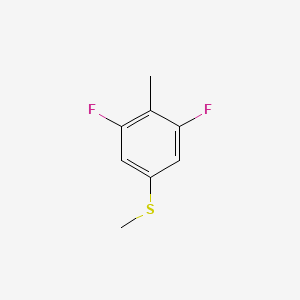

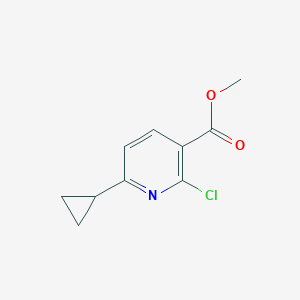
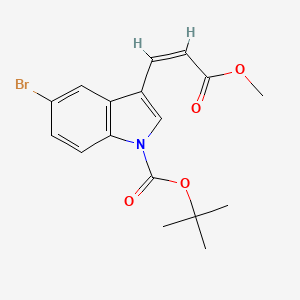

![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026295.png)
